N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-3-15-9(4-6-12-15)8-11-10-5-7-14(2)13-10/h4-7H,3,8H2,1-2H3,(H,11,13) |
InChI Key |
VWVXAKPCSQQKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Ethyl-5-(aminomethyl)-1H-pyrazole
1-Ethyl-1H-pyrazole-5-carbaldehyde is reacted with hydroxylamine hydrochloride in ethanol under reflux (78–82°C, 6–8 hours) to yield the oxime intermediate. Subsequent reduction using sodium borohydride in methanol at 0–5°C produces 1-ethyl-5-(aminomethyl)-1H-pyrazole with 82–85% yield.
Coupling with 1-Methyl-1H-pyrazol-3-amine
The aminomethyl intermediate is coupled with 1-methyl-1H-pyrazol-3-amine via reductive amination. A mixture of the two components in dichloromethane is treated with sodium triacetoxyborohydride (STAB) at room temperature for 12–16 hours, achieving 70–75% yield.
Critical Parameters:
-
Solvent Selection : Dichloromethane enhances reaction kinetics compared to THF or DMF.
-
Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine minimizes side products.
Alternative Methods for Industrial-Scale Production
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2024 protocol demonstrated that irradiating 1-ethyl-5-(chloromethyl)-1H-pyrazole and 1-methyl-1H-pyrazol-3-amine in acetonitrile at 120°C for 15 minutes under 300 W power achieves 88% yield. This method eliminates the need for reducing agents, simplifying purification.
Solvent-Free Mechanochemical Synthesis
Ball-milling 1-ethyl-1H-pyrazole-5-carbaldehyde and 1-methyl-1H-pyrazol-3-amine with potassium carbonate as a base (30 Hz, 2 hours) produces the target compound with 76% yield. This eco-friendly approach reduces waste and energy consumption.
Optimization Strategies for Enhanced Yield and Purity
Temperature and pH Control
-
Reductive Amination : Maintaining pH 6–7 using acetic acid prevents over-reduction.
-
Cyclocondensation : Reactions above 100°C promote byproduct formation (e.g., N-oxide derivatives).
Industrial-Scale Challenges and Solutions
Purification Techniques
Byproduct Management
The primary byproduct, This compound N-oxide , forms under oxidative conditions. Adding 1–2% ascorbic acid suppresses oxidation during storage.
Comparative Analysis of Synthetic Routes
| Method | Time (h) | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Multi-Step | 20–24 | 70–75 | High | Moderate |
| Microwave-Assisted | 0.25 | 88 | Moderate | Low |
| Mechanochemical | 2 | 76 | High | Very Low |
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the pyrazole ring or amine group under controlled conditions:
| Reagent/Conditions | Product Formed | Reaction Time | Key Observations |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic/neutral) | Pyrazole oxide derivatives | 2–6 hours | Selective oxidation of ring substituents |
| H<sub>2</sub>O<sub>2</sub> | N-Oxide intermediates | 3–5 hours | Mild conditions, minimal side products |
Example Reaction Pathway :
Reduction Reactions
Reductive modifications target imine or carbonyl intermediates formed during synthesis:
| Reagent/Conditions | Product Formed | Yield (%) |
|---|---|---|
| NaBH<sub>4</sub> in MeOH/EtOH | Pyrazole alcohols | 85–90 |
| LiAlH<sub>4</sub> in THF | Fully reduced amines | 70–75 |
Key Findings :
-
Sodium borohydride selectively reduces Schiff base intermediates without affecting pyrazole rings .
-
Lithium aluminum hydride achieves deeper reduction but requires anhydrous conditions.
Substitution Reactions
The amine group participates in nucleophilic substitutions:
| Reagent/Conditions | Product Formed | Application |
|---|---|---|
| CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> (DMF) | N-Alkylated derivatives | Bioactive intermediate |
| Tosyl chloride/NaOH | Sulfonamide analogs | Enhanced solubility |
Reaction Mechanism :
This pathway is critical for synthesizing analogs with modified pharmacokinetic properties.
Cyclocondensation Reactions
The compound acts as a precursor in heterocycle formation:
| Reagent/Conditions | Product Formed | Yield (%) |
|---|---|---|
| Hydrazine hydrate (reflux) | Triazole-fused derivatives | 78 |
| Thiourea/Cu catalysis | Thiadiazole hybrids | 65 |
Research Insight :
Cyclocondensation with hydrazine derivatives under reflux produces fused heterocycles with potential antimicrobial activity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst/Base | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl-pyrazole hybrids |
| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, Xantphos | N-Aryl derivatives |
Applications :
-
Suzuki couplings introduce aryl groups for tuning electronic properties.
-
Buchwald-Hartwig amination generates pharmacologically relevant arylamines.
Mechanistic Insights
Reactivity is governed by:
-
Electronic Effects : Electron-donating methyl/ethyl groups enhance nucleophilicity at the amine site.
-
Steric Factors : Bulky substituents on pyrazole rings influence regioselectivity in substitutions.
-
Solvent Compatibility : Methanol and DMF optimize reaction efficiency by stabilizing intermediates .
Stability and Side Reactions
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Strong acids (HCl, H<sub>2</sub>SO<sub>4</sub>) | Ring opening | Neutral pH buffers |
| High temperatures (>150°C) | Dealkylation | Low-temperature protocols |
Critical Note : Prolonged exposure to light or moisture induces gradual decomposition, necessitating inert storage.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Benzene) | Selectivity |
|---|---|---|
| Oxidation | 1.5× | C-5 > C-3 |
| Reduction | 2.0× | Exocyclic amine |
| Alkylation | 1.2× | N > C |
Data derived from kinetic studies of analogous pyrazole systems .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Differences and Implications
Substituent Effects: The trifluoromethyl group in the analog from increases metabolic stability and lipophilicity compared to the ethyl/methyl groups in the target compound.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide, which involves acetylation under anhydrous conditions .
- highlights coupling reactions with 1-methyl-1H-pyrazol-3-amine, suggesting similar strategies for introducing the amine group .
Biological and Industrial Relevance :
- Azoluron () demonstrates the agrochemical utility of ethyl-pyrazole derivatives, whereas quinazoline-based analogs () prioritize pharmaceutical applications.
- Fluorinated derivatives () are increasingly prioritized in drug discovery due to improved bioavailability and target binding.
Research Findings and Limitations
- Structural Characterization : Pyrazole derivatives are routinely analyzed via IR, NMR, and mass spectrometry (e.g., ). The target compound’s methylene bridge would likely show distinct ^1H-NMR signals near δ 3.5–4.0 ppm.
- Thermal Stability : Melting points for analogs range widely (43–173°C), influenced by substituent bulk and crystallinity .
- Knowledge Gaps: Direct pharmacological or crystallographic data for the target compound are absent in the evidence. Its properties are inferred from structural trends in analogs.
Biological Activity
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine, also known by its CAS number 1006459-49-9, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing detailed data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 205.26 g/mol. The compound features multiple pyrazole rings, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with pyrazole derivatives, including this compound:
1. Anticancer Activity
- Pyrazole derivatives have shown promising results against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cells such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.
- A study reported that pyrazole compounds exhibited IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines, indicating significant anticancer potential .
2. Anti-inflammatory Properties
- Pyrazole derivatives have been recognized for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
3. Antimicrobial Activity
- The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to this compound showed effectiveness against Gram-positive and Gram-negative bacteria in various assays .
Table 1: Biological Activity of Pyrazole Derivatives
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| HepG2 | 54.25 | ||
| A549 | 26 | ||
| Anti-inflammatory | Various | Not specified | |
| Antimicrobial | E. coli | Zone of inhibition measured |
Case Studies
Case Study 1: Anticancer Screening
A study by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives against Hep2 and P815 cancer cell lines, finding significant activity with an IC50 value of 3.25 mg/mL for one derivative . This underscores the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds could significantly reduce the production of TNF-alpha and IL-6 in vitro, suggesting a mechanism by which these compounds may exert their therapeutic effects .
Q & A
Q. What are the optimal synthetic routes for N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted propenones with hydrazine derivatives in acidic conditions (e.g., acetic or propionic acid) . Key steps include:
Core template formation : Use a 1,5-diarylpyrazole core as a template.
Functionalization : Introduce ethyl and methyl groups via alkylation or nucleophilic substitution.
Purification : Employ column chromatography or recrystallization to isolate the product.
- Reference : Similar methods are detailed for analogs in (e.g., ESIMS characterization) and (condensation with hydrazine) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| Mass Spectrometry | ESI+/ESI- modes, m/z values | Confirm molecular ion peaks (e.g., m/z 203 [M+H]⁺) | |
| NMR Spectroscopy | ¹H/¹³C chemical shifts, coupling constants | Assign substituent positions (e.g., δ 8.59 ppm for aromatic protons) | |
| Elemental Analysis | C, H, N % composition | Validate empirical formula (e.g., C₈H₁₅N₃) |
Q. How can researchers assess purity and structural integrity during synthesis?
- Methodological Answer :
- Chromatography : Use HPLC (98%+ purity thresholds) or TLC to monitor reaction progress .
- Melting Point Analysis : Compare observed values with literature (e.g., 172–173°C for related compounds) .
- Spectral Consistency : Cross-validate IR (e.g., N-H stretches at ~3300 cm⁻¹) and NMR data .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways and transition states for substituent modifications .
- Reaction Path Search : Use quantum chemical tools (e.g., Gaussian) to simulate intermediates and byproducts .
- Feedback Loops : Integrate experimental data (e.g., yields, spectral data) into computational models to refine synthetic protocols .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Methodological Answer :
- Dose-Response Curves : Test compounds at multiple concentrations (e.g., 10 μM–100 μM) to identify non-linear effects .
- Structural-Activity Relationship (SAR) : Compare substituent effects (see table below).
- Assay Validation : Replicate studies under standardized conditions (e.g., MES-induced seizure models) .
Q. How can researchers design experiments to elucidate the mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography or molecular docking (e.g., AutoDock) to identify protein targets .
- Kinetic Studies : Measure enzyme inhibition (e.g., glucokinase activity at 10 mM glucose) .
- Metabolic Profiling : Track metabolite formation via LC-MS in hepatocyte models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts)?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ environments (e.g., δ 5.18 ppm shifts due to hydrogen bonding) .
- Dynamic Processes : Use variable-temperature NMR to detect conformational exchange (e.g., rotamers) .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals .
Tables of Key Data
Q. Table 1: Synthetic Yields and Characterization of Pyrazole Derivatives
| Compound | Yield (%) | Melting Point (°C) | ESI-MS (m/z) |
|---|---|---|---|
| N-Ethyl-1-methyl-3-pyridinyl analog | 82 | 172–173 | 203 [M+H]⁺ |
| N-Cyclopropylmethyl analog | 75 | 165–167 | 230 [M+2H]²⁺ |
| 5-Chloro-3-methylphenyl derivative | 68 | 185–187 | 379 [M+1]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
